molecular formula C9H12N4 B1468979 (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342822-13-2

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B1468979
CAS No.: 1342822-13-2
M. Wt: 176.22 g/mol
InChI Key: KNQVLQRAUSGXMF-UHFFFAOYSA-N
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Description

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Biochemical Analysis

Biochemical Properties

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as kinases and phosphatases. These interactions are typically mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of these enzymes . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound can also modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, which further regulate cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and increased resistance to apoptosis . These findings highlight the importance of considering temporal effects when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can induce toxic effects, such as liver damage and immunosuppression . These dose-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can affect the levels of various metabolites, such as reactive oxygen species and lactate, which further influence cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its accumulation in specific cellular compartments . The distribution of this compound can also be influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often localized to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be alkylated using ethyl bromoacetate under phase transfer catalysis conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amine forms, and substituted imidazo[4,5-b]pyridine compounds .

Scientific Research Applications

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-ethylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVLQRAUSGXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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